Sos1-IN-5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

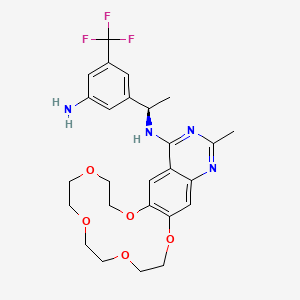

C26H31F3N4O5 |

|---|---|

Molecular Weight |

536.5 g/mol |

IUPAC Name |

N-[(1R)-1-[3-amino-5-(trifluoromethyl)phenyl]ethyl]-19-methyl-2,5,8,11,14-pentaoxa-18,20-diazatricyclo[13.8.0.017,22]tricosa-1(15),16,18,20,22-pentaen-21-amine |

InChI |

InChI=1S/C26H31F3N4O5/c1-16(18-11-19(26(27,28)29)13-20(30)12-18)31-25-21-14-23-24(15-22(21)32-17(2)33-25)38-10-8-36-6-4-34-3-5-35-7-9-37-23/h11-16H,3-10,30H2,1-2H3,(H,31,32,33)/t16-/m1/s1 |

InChI Key |

GEZMTRWNCBYKCP-MRXNPFEDSA-N |

Isomeric SMILES |

CC1=NC2=CC3=C(C=C2C(=N1)N[C@H](C)C4=CC(=CC(=C4)N)C(F)(F)F)OCCOCCOCCOCCO3 |

Canonical SMILES |

CC1=NC2=CC3=C(C=C2C(=N1)NC(C)C4=CC(=CC(=C4)N)C(F)(F)F)OCCOCCOCCOCCO3 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Sos1 Inhibitors in the RAS Pathway

Disclaimer: No specific public domain information is available for a compound designated "Sos1-IN-5". This guide will therefore focus on the well-characterized Son of Sevenless homolog 1 (Sos1) inhibitor, BAY-293 , as a representative example to detail the mechanism of action, experimental validation, and therapeutic rationale for targeting Sos1 in RAS-driven cancers. The principles and methodologies described are broadly applicable to other inhibitors that function by disrupting the Sos1-RAS interaction.

Introduction to Sos1 and the RAS Pathway

The RAS family of small GTPases (KRAS, HRAS, and NRAS) are critical signaling nodes that regulate a multitude of cellular processes, including proliferation, differentiation, and survival.[1] Their activity is tightly controlled by a cycle of GTP-binding (active state) and GDP-binding (inactive state). The activation of RAS is catalyzed by Guanine Nucleotide Exchange Factors (GEFs), which promote the exchange of GDP for GTP.[2]

Son of Sevenless homolog 1 (Sos1) is a ubiquitously expressed and crucial GEF for RAS proteins.[3][4] It is a key transducer of signals from upstream receptor tyrosine kinases (RTKs) to the RAS-MAPK signaling cascade.[1][5] Upon RTK activation, the adaptor protein Grb2 recruits Sos1 to the plasma membrane, bringing it into proximity with RAS.[6] Sos1 then engages with RAS, facilitating the release of GDP and subsequent binding of the more abundant cellular GTP, leading to RAS activation.[1] Activated RAS, in turn, initiates a downstream phosphorylation cascade, most notably the RAF-MEK-ERK (MAPK) pathway, which drives cell proliferation and survival.[2][7]

Given that mutations in RAS genes are among the most common oncogenic drivers in human cancers, and direct inhibition of RAS has proven challenging, targeting upstream activators like Sos1 has emerged as a promising therapeutic strategy.[2][8] Sos1 inhibitors aim to block this critical activation step, thereby reducing the levels of active RAS-GTP and suppressing oncogenic signaling.[1]

Mechanism of Action of Sos1 Inhibitors

Sos1 inhibitors, such as BAY-293, function by disrupting the protein-protein interaction between Sos1 and RAS.[2] These small molecules are designed to bind to a specific pocket on the catalytic domain of Sos1, which is essential for its interaction with RAS.[2][9] By occupying this site, the inhibitor physically prevents the formation of the Sos1-RAS complex, thereby blocking the GEF activity of Sos1.[1][2]

This inhibition of Sos1's GEF activity leads to a decrease in the conversion of RAS-GDP to RAS-GTP. Consequently, the cellular pool of active RAS is diminished, leading to the downregulation of downstream signaling pathways, most notably the MAPK pathway, as evidenced by a reduction in the phosphorylation of ERK (pERK).[9] In cancer cells that are dependent on hyperactive RAS signaling, this suppression of the pathway can lead to anti-proliferative effects.[2]

// Activation Pathway GrowthFactor -> RTK_inactive [label=" Binds"]; RTK_inactive -> RTK_active [label=" Dimerization &\n Autophosphorylation"]; RTK_active -> Grb2 [label=" Recruits"]; Grb2 -> SOS1 [label=" Recruits"]; SOS1 -> RAS_GDP [label=" Catalyzes\n GDP/GTP Exchange", color="#4285F4"]; RAS_GDP -> RAS_GTP [style=invis];

// Downstream Signaling RAS_GTP -> RAF [label=" Activates"]; RAF -> MEK [label=" Phosphorylates"]; MEK -> ERK [label=" Phosphorylates"]; ERK -> pERK [label=" Phosphorylates"]; pERK -> Proliferation [label=" Promotes"];

// Inhibitor Action SOS1_Inhibitor -> SOS1 [label=" Binds & Inhibits", color="#EA4335", style=dashed]; SOS1 -> RAS_GDP [constraint=false, style=invis]; edge [style=invis]; SOS1_Inhibitor -> RAS_GDP [label="Blocks Interaction", color="#EA4335", style=dashed, arrowhead=tee, minlen=2]; }

Caption: Workflow for a Sos1 GEF Activity Assay.

RAS-GTP Pulldown Assay

This assay is used to measure the levels of active, GTP-bound RAS in cell lysates. It utilizes the RAS-binding domain (RBD) of RAF kinase, which specifically binds to RAS-GTP.

Protocol:

-

Cell Culture and Treatment: Adherent cells are cultured to 80-90% confluency. Following desired treatments with Sos1 inhibitors or stimuli (e.g., EGF), cells are harvested. [10]2. Cell Lysis: Cells are washed with ice-cold PBS and then lysed in an appropriate lysis buffer containing protease and phosphatase inhibitors. [10]The lysates are clarified by centrifugation.

-

Affinity Purification: An aliquot of the clarified lysate is incubated with a GST-tagged RAF-RBD fusion protein immobilized on glutathione-sepharose beads. [11]This incubation is typically performed for 30-60 minutes at 4°C with gentle agitation. [10][11]4. Washing: The beads are washed multiple times with lysis buffer to remove non-specifically bound proteins. [10]5. Elution and Western Blotting: The bound proteins are eluted by boiling in SDS-PAGE sample buffer. The eluate, containing the captured RAS-GTP, is then resolved by SDS-PAGE, transferred to a membrane, and immunoblotted using a pan-RAS antibody to detect the amount of active RAS. [10]A portion of the total cell lysate is also run as a loading control.

Phospho-ERK (pERK) Western Blot

This standard immunoassay is used to assess the activity of the downstream MAPK pathway by measuring the levels of phosphorylated ERK.

Protocol:

-

Cell Culture, Treatment, and Lysis: Cells are cultured, treated with the Sos1 inhibitor, and lysed as described for the RAS-GTP pulldown assay.

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are resolved on an SDS-polyacrylamide gel and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature. [12] * The membrane is then incubated with a primary antibody specific for phosphorylated ERK (pERK) overnight at 4°C. [13] * After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. [13] * The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the pERK antibodies and re-probed with an antibody that detects total ERK. [12]The ratio of pERK to total ERK is then calculated to determine the extent of pathway inhibition.

Conclusion

Targeting the Sos1-RAS interaction presents a compelling strategy for the treatment of RAS-driven cancers. The development of potent and specific inhibitors like BAY-293 provides valuable tools to probe the biology of the RAS pathway and offers a promising therapeutic avenue. The experimental protocols detailed in this guide are fundamental to the characterization of such inhibitors, enabling the quantitative assessment of their mechanism of action from the molecular to the cellular level. Continued research in this area holds the potential to deliver new and effective therapies for patients with cancers that are currently difficult to treat.

References

- 1. What are SOS1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. pnas.org [pnas.org]

- 3. Functional Redundancy of Sos1 and Sos2 for Lymphopoiesis and Organismal Homeostasis and Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Critical requirement of SOS1 RAS-GEF function for mitochondrial dynamics, metabolism, and redox homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. anygenes.com [anygenes.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Translational relevance of SOS1 targeting for KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. neweastbio.com [neweastbio.com]

- 11. abcam.com [abcam.com]

- 12. researchgate.net [researchgate.net]

- 13. 2.7. ERK phosphorylation [bio-protocol.org]

The Discovery and Synthesis of Sos1-IN-5: A Technical Guide for Researchers

For Immediate Release

Shanghai, China – November 8, 2025 – In the ongoing battle against cancers driven by KRAS mutations, the discovery of targeted inhibitors for key signaling proteins represents a significant stride forward. Among these, Sos1-IN-5, a potent and selective inhibitor of the Son of Sevenless homolog 1 (SOS1), has emerged as a promising therapeutic candidate. This technical guide provides an in-depth overview of the discovery, synthesis pathway, and biological activity of this compound, tailored for researchers, scientists, and drug development professionals.

This compound, a pyrimidobicyclic derivative, functions by directly interfering with the interaction between SOS1 and KRAS, thereby blocking the activation of the KRAS signaling cascade.[1][2] This mechanism of action holds therapeutic potential for a broad spectrum of KRAS-driven cancers. The compound is identified as "compound 4" in patent WO2021203768A1.

Core Data Summary

| Parameter | Value | Reference |

| Compound Name | This compound | MedChemExpress |

| Chemical Name | 5-chloro-N-((S)-1-(3-chloro-4-fluorophenyl)ethyl)-7-methoxy-6-(3-methoxypropoxy)quinazolin-4-amine | Inferred from Synthesis |

| Molecular Formula | C23H25Cl2FN4O3 | Inferred from Structure |

| Mechanism of Action | SOS1-KRAS Interaction Inhibitor | [2] |

| Therapeutic Area | Oncology (KRAS-driven cancers) | [2] |

| Patent Reference | WO2021203768A1 (Compound 4) | [2] |

Signaling Pathway and Mechanism of Action

This compound targets a critical node in the RAS/MAPK signaling pathway. SOS1 is a guanine nucleotide exchange factor (GEF) that facilitates the conversion of KRAS from its inactive GDP-bound state to its active GTP-bound state. This activation triggers downstream signaling cascades, including the RAF-MEK-ERK pathway, which are crucial for cell proliferation, differentiation, and survival. In many cancers, mutations in KRAS lead to its constitutive activation, driving uncontrolled cell growth. This compound binds to SOS1, preventing its interaction with KRAS and thereby inhibiting the exchange of GDP for GTP. This blockade effectively dampens the hyperactive KRAS signaling in cancer cells.

References

Biological Targets of Sos1-IN-5 Beyond SOS1: A Technical Overview and Methodological Guide

Disclaimer: As of November 2025, publicly available scientific literature and patent databases do not contain specific data regarding the biological targets of the inhibitor Sos1-IN-5 beyond its intended target, Son of Sevenless homolog 1 (SOS1). The patent application associated with this compound, WO2021203768A1, does not disclose a comprehensive off-target profile. Consequently, this document serves as an in-depth technical guide outlining the established methodologies and rationale for identifying and characterizing the off-targets of SOS1 inhibitors in general. The data and examples provided are illustrative and based on commonly used techniques in drug discovery for this class of compounds.

Executive Summary

This compound is a potent inhibitor of SOS1, a crucial guanine nucleotide exchange factor (GEF) that activates RAS proteins, central players in cell signaling and proliferation. While the on-target effects of SOS1 inhibition are of primary therapeutic interest, particularly in KRAS-driven cancers, understanding the off-target profile of any small molecule inhibitor is critical for a comprehensive assessment of its therapeutic window and potential side effects. This guide details the experimental workflows and data presentation standards for characterizing the target selectivity of SOS1 inhibitors like this compound. It is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of targeted therapies.

The Critical Importance of Off-Target Profiling for SOS1 Inhibitors

SOS1 is a multi-domain protein involved in the intricate regulation of the RAS-MAPK signaling cascade. Inhibitors targeting the interaction between SOS1 and RAS are designed to be highly specific. However, due to structural similarities with other proteins or unforeseen interactions, small molecules can bind to unintended targets. These off-target interactions can lead to:

-

Toxicity: Engagement of essential cellular proteins can result in adverse effects.

-

Altered Efficacy: Off-target effects can either potentiate or antagonize the desired therapeutic outcome.

-

Polypharmacology: In some instances, off-target binding can be beneficial, contributing to the overall efficacy of the drug.

A thorough characterization of the off-target landscape is therefore a non-negotiable step in the preclinical development of any SOS1 inhibitor.

Methodologies for Off-Target Identification and Validation

A multi-pronged approach is typically employed to identify and validate the off-targets of a specific inhibitor. These methods can be broadly categorized into in vitro biochemical assays, cell-based assays, and proteomic approaches.

In Vitro Biochemical Screening: Kinome and Beyond

Given that many small molecule inhibitors target kinases, a primary step is often a broad panel screen against a large number of purified kinases.

Experimental Protocol: Kinome Profiling

-

Compound Preparation: this compound is serially diluted to a range of concentrations, typically starting from a high concentration (e.g., 10 µM).

-

Assay Panel: The inhibitor is tested against a panel of several hundred purified human kinases (e.g., the DiscoverX KINOMEscan™ or similar platforms).

-

Binding Assay: The assay measures the displacement of a proprietary ligand from the kinase active site by the test compound. The amount of kinase captured on a solid support is measured, which is inversely proportional to the binding affinity of the test compound.

-

Data Analysis: Results are often expressed as the percentage of control (%Ctrl), where a lower percentage indicates stronger binding. A common threshold for a significant "hit" is a reduction of more than 65-90% in binding at a 10 µM concentration.

Data Presentation:

The results of a kinome scan are typically presented in a table summarizing the kinases that show significant binding to the inhibitor.

Table 1: Illustrative Kinase Selectivity Profile for a Hypothetical SOS1 Inhibitor

| Kinase Target | % Control @ 10 µM | IC50 (nM) | Assay Type |

| SOS1 (Primary Target) | <1 | 15 | Biochemical (HTRF) |

| Kinase A | 15 | 500 | KINOMEscan |

| Kinase B | 30 | 1,200 | KINOMEscan |

| Kinase C | 55 | >10,000 | KINOMEscan |

| ... (other kinases) | >90 | Not Determined | KINOMEscan |

Cellular Target Engagement Assays

Confirming that an inhibitor binds to a potential off-target within a cellular context is a crucial validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Intact cells are treated with either vehicle control or this compound at a desired concentration.

-

Thermal Challenge: The treated cells are heated to a range of temperatures. The binding of a ligand (the inhibitor) can stabilize the target protein, leading to a higher melting temperature.

-

Cell Lysis and Protein Separation: After heating, cells are lysed, and soluble proteins are separated from aggregated proteins by centrifugation.

-

Target Detection: The amount of the soluble target protein at each temperature is quantified by Western blotting or mass spectrometry.

-

Data Analysis: A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Unbiased Proteomic Approaches

To identify off-targets in an unbiased manner, affinity chromatography coupled with mass spectrometry is a standard method.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

-

Immobilization of Inhibitor: this compound is chemically linked to a solid support (e.g., sepharose beads) to create an affinity matrix.

-

Cell Lysate Incubation: A lysate from a relevant cell line is incubated with the affinity matrix. Proteins that bind to this compound will be captured.

-

Washing and Elution: The matrix is washed to remove non-specific binders, and the specifically bound proteins are then eluted.

-

Protein Identification: The eluted proteins are identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Proteins that are significantly enriched in the this compound pull-down compared to a control matrix are considered potential off-targets.

Data Presentation:

The identified proteins are typically listed in a table with their enrichment scores.

Table 2: Illustrative Off-Target Hits from an Affinity Chromatography-Mass Spectrometry Experiment for a Hypothetical SOS1 Inhibitor

| Protein Identified | Gene Name | Enrichment Factor (Inhibitor vs. Control) | Putative Function |

| Son of sevenless homolog 1 | SOS1 | High | Primary Target (GEF) |

| Protein X | GENEX | Moderate | Kinase |

| Protein Y | GENEY | Low | Adaptor Protein |

| Protein Z | GENEZ | Low | Scaffolding Protein |

Potential Signaling Pathways Implicated by Off-Target Effects

Given the central role of the RAS-MAPK pathway, any off-target effects of a SOS1 inhibitor could have wide-ranging consequences. The following diagram illustrates a generalized workflow for identifying and validating off-targets.

Caption: Workflow for off-target identification and validation.

Should an off-target be identified, for instance, a kinase in a parallel signaling pathway, it would be crucial to map its interactions. The diagram below illustrates a hypothetical scenario where an off-target kinase (Off-Target Kinase X) could impinge on a related pathway.

Caption: Hypothetical signaling pathway showing on- and off-target effects.

Conclusion

While this compound is a promising tool for the targeted inhibition of SOS1, a comprehensive understanding of its biological effects necessitates a thorough investigation of its off-target profile. The methodologies described in this guide, including broad-panel biochemical screens, cellular target engagement assays, and unbiased proteomic approaches, represent the gold standard for such an evaluation. The systematic application of these techniques will be essential to fully characterize the selectivity of this compound and to de-risk its progression as a potential therapeutic agent. Future publications or patent updates will be required to elucidate the specific off-target profile of this compound.

The Rise of SOS1: A Foundational Guide to a New Therapeutic Target in Oncology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Son of Sevenless homolog 1 (SOS1) has emerged as a critical node in cellular signaling, particularly within the frequently hyperactivated RAS-RAF-MEK-ERK pathway, a central driver of numerous human cancers. As a guanine nucleotide exchange factor (GEF), SOS1 is responsible for the activation of RAS proteins, making it a highly attractive target for therapeutic intervention, especially in cancers harboring KRAS mutations. This technical guide provides an in-depth overview of the foundational research on SOS1 as a therapeutic target, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the complex biological pathways and experimental workflows.

Introduction: The Rationale for Targeting SOS1

Mutations in the RAS family of small GTPases are among the most common oncogenic drivers, yet RAS proteins have historically been considered "undruggable" due to their picomolar affinity for GTP and the lack of deep binding pockets.[1] This has led researchers to explore indirect strategies for inhibiting RAS signaling. One of the most promising approaches is the inhibition of SOS1, the key GEF that catalyzes the exchange of GDP for GTP on RAS, thereby switching it to its active, signal-transducing state.[2][3] By blocking the interaction between SOS1 and RAS, small molecule inhibitors can effectively prevent RAS activation and downstream signaling, leading to anti-proliferative effects in cancer cells.[1][4] This strategy is particularly relevant for cancers with KRAS mutations, where the constitutive activation of the RAS pathway is a primary driver of tumorigenesis.[5][6]

SOS1 in the RAS Signaling Pathway

SOS1 plays a pivotal role in the RAS signaling cascade, which is initiated by the activation of receptor tyrosine kinases (RTKs) at the cell surface. Upon ligand binding, RTKs dimerize and autophosphorylate, creating docking sites for adaptor proteins like Grb2. Grb2, in complex with SOS1, is then recruited to the plasma membrane, bringing SOS1 into proximity with membrane-anchored RAS proteins.[7] SOS1 then facilitates the release of GDP from RAS, allowing the more abundant GTP to bind and activate RAS. Active, GTP-bound RAS then recruits and activates downstream effector proteins, most notably RAF kinases, which initiates the RAF-MEK-ERK (MAPK) signaling cascade, ultimately leading to changes in gene expression that promote cell proliferation, survival, and differentiation.[8]

Quantitative Data on SOS1 Inhibitors

A number of small molecule inhibitors targeting the interaction between SOS1 and KRAS have been developed and characterized. The following tables summarize the biochemical and cellular potency of key SOS1 inhibitors.

Table 1: Biochemical Potency of SOS1 Inhibitors

| Compound | Assay Type | Target | IC50 (nM) | Kd (nM) | Reference |

| BI-3406 | Protein-Protein Interaction | SOS1-KRAS | 5 | [4] | |

| Surface Plasmon Resonance (SPR) | SOS1 | 9.7 | [9] | ||

| BAY-293 | Protein-Protein Interaction | KRAS-SOS1 | 21 | [10] | |

| MRTX0902 | HTRF Binding Assay | SOS1 | 2.1 (Ki) | [11] | |

| HTRF PPI Assay | SOS1-KRAS (WT) | 13.8 | [11] | ||

| HTRF PPI Assay | SOS1-KRAS G12D | 16.6 | [11] | ||

| HTRF PPI Assay | SOS1-KRAS G12V | 24.1 | [11] | ||

| HTRF PPI Assay | SOS1-KRAS G12C | 30.7 | [11] |

Table 2: Cellular Potency of SOS1 Inhibitors

| Compound | Cell Line | KRAS Mutation | Assay Type | IC50 (nM) | Reference |

| BI-3406 | NCI-H358 | KRAS G12C | pERK Inhibition | 4 | [12] |

| NCI-H358 | KRAS G12C | Proliferation (3D) | 24 | [12] | |

| DLD-1 | KRAS G13D | pERK Inhibition | 24 | [1] | |

| DLD-1 | KRAS G13D | Proliferation (3D) | 36 | [1] | |

| Various | KRAS G12/G13 | Proliferation (3D) | 9 - 220 | [5] | |

| BAY-293 | K-562 | (BCR-ABL) | pERK Inhibition | Sub-µM | [13] |

| MRTX0902 | MKN1 | KRAS Amplified | pERK Inhibition | 39.6 | [11] |

| Various | KRAS-MAPK mutated | Proliferation | < 250 | [11] |

Key Experimental Protocols

The following sections detail the methodologies for key experiments used in the foundational research of SOS1 inhibitors.

GDP-GTP Exchange Assay

This assay is fundamental to determining the ability of a compound to inhibit the GEF activity of SOS1.

Principle: The assay monitors the SOS1-mediated exchange of fluorescently labeled GDP (e.g., mantGDP or BODIPY-GDP) for unlabeled GTP on KRAS. Inhibition of this exchange results in a sustained fluorescence signal.

Methodology:

-

Reagent Preparation:

-

Recombinant human KRAS protein is pre-loaded with a fluorescent GDP analog.

-

Recombinant human SOS1 catalytic domain (e.g., amino acids 564-1049) is prepared in an appropriate assay buffer.

-

A stock solution of unlabeled GTP is prepared.

-

Test compounds are serially diluted to the desired concentrations.

-

-

Assay Procedure:

-

Fluorescently labeled GDP-loaded KRAS is incubated with the test compound or vehicle control in a microplate well.

-

The nucleotide exchange reaction is initiated by the addition of SOS1 and a molar excess of unlabeled GTP.

-

The fluorescence intensity is monitored over time using a plate reader. A decrease in fluorescence indicates the displacement of the fluorescent GDP by GTP.

-

-

Data Analysis:

-

The rate of fluorescence decay is calculated for each concentration of the test compound.

-

The percentage of inhibition is determined relative to the vehicle control.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

An alternative format, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay, can also be employed. In this setup, the binding of a fluorescently labeled GTP analog to a tagged KRAS protein brings a donor and acceptor fluorophore into proximity, generating a FRET signal.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding kinetics and affinity of a small molecule inhibitor to its protein target.[14][15]

Principle: SPR detects changes in the refractive index at the surface of a sensor chip. A ligand (e.g., SOS1) is immobilized on the chip, and the analyte (e.g., the inhibitor) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index, which is measured in real-time as a response unit (RU).

Methodology:

-

Ligand Immobilization:

-

A suitable sensor chip is selected and activated.

-

Recombinant SOS1 protein is immobilized onto the sensor chip surface. A reference channel is typically prepared with a mock immobilization to subtract non-specific binding.

-

-

Analyte Binding:

-

The test compound (analyte) is serially diluted in running buffer.

-

The analyte solutions are injected over the sensor surface at a constant flow rate for a defined association phase, followed by a dissociation phase where only running buffer is flowed over the surface.

-

-

Data Analysis:

-

The resulting sensorgrams (RU vs. time) are corrected for non-specific binding by subtracting the signal from the reference channel.

-

The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).

-

The equilibrium dissociation constant (Kd), a measure of binding affinity, is calculated as the ratio of kd to ka.

-

Cellular Phospho-ERK (pERK) Inhibition Assay

This assay assesses the ability of a SOS1 inhibitor to block downstream signaling in a cellular context.

Principle: The phosphorylation of ERK is a key downstream event of RAS activation. Inhibition of SOS1 is expected to reduce the levels of phosphorylated ERK (pERK). This can be quantified using methods such as Western blotting or ELISA.

Methodology:

-

Cell Culture and Treatment:

-

Cancer cell lines with known KRAS mutations are cultured to a suitable confluency.

-

Cells are treated with serial dilutions of the SOS1 inhibitor or vehicle control for a specified period.

-

-

Cell Lysis and Protein Quantification:

-

After treatment, cells are lysed to extract total protein.

-

The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

-

Western Blotting:

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for pERK and total ERK (as a loading control).

-

The membrane is then incubated with a secondary antibody conjugated to a detection enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

The intensity of the pERK and total ERK bands is quantified.

-

The pERK signal is normalized to the total ERK signal for each sample.

-

The percentage of pERK inhibition is calculated relative to the vehicle-treated control.

-

IC50 values are determined from the dose-response curve.

-

Experimental and Drug Discovery Workflow

The discovery and development of SOS1 inhibitors follow a structured workflow, from initial screening to preclinical and clinical evaluation.

Future Directions and Conclusion

The development of SOS1 inhibitors represents a significant advancement in the quest to target RAS-driven cancers.[6] Preclinical studies have demonstrated that these inhibitors can effectively block RAS signaling and inhibit the growth of cancer cells, both as monotherapies and in combination with other targeted agents, such as MEK inhibitors and direct KRAS G12C inhibitors.[7][16] Several SOS1 inhibitors have entered clinical trials, and the results of these studies are eagerly awaited.[3][17]

Future research will likely focus on several key areas:

-

Optimizing inhibitor properties: Further medicinal chemistry efforts will aim to improve the potency, selectivity, and pharmacokinetic properties of SOS1 inhibitors.

-

Combination therapies: Exploring synergistic combinations of SOS1 inhibitors with other anticancer drugs will be crucial to overcoming resistance and improving therapeutic outcomes.

-

Biomarker development: Identifying predictive biomarkers will be essential for selecting patients who are most likely to benefit from SOS1-targeted therapies.

-

Targeting SOS1 in other diseases: Given the central role of the RAS pathway in various cellular processes, the therapeutic potential of SOS1 inhibitors may extend beyond oncology.

References

- 1. Pardon Our Interruption [opnme.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. path.ox.ac.uk [path.ox.ac.uk]

- 4. selleckchem.com [selleckchem.com]

- 5. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. biorxiv.org [biorxiv.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Probe BI-3406 | Chemical Probes Portal [chemicalprobes.org]

- 10. researchgate.net [researchgate.net]

- 11. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pardon Our Interruption [opnme.com]

- 13. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 15. Affinity Measurement of Non-covalent Interactions of the Covalent KRAS G12C GDP Inhibitor MRTX849 to RAS Isoforms Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Combined KRASG12C and SOS1 inhibition enhances and extends the anti-tumor response in KRASG12C-driven cancers by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Advances in Clinical Research on SOS1 inhibitors [synapse.patsnap.com]

Sos1-IN-5: A Technical Guide for Pan-KRAS Pathway Inhibition Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Son of Sevenless 1 (SOS1) protein is a critical guanine nucleotide exchange factor (GEF) that facilitates the activation of RAS proteins, including the frequently mutated KRAS oncogene. Inhibition of the SOS1-KRAS interaction presents a promising therapeutic strategy for a broad range of KRAS-driven cancers, irrespective of the specific KRAS mutation. This technical guide provides an in-depth overview of the core principles and methodologies for studying pan-KRAS pathway inhibition using a SOS1 inhibitor, with a focus on the hypothetical compound "Sos1-IN-5". While specific data for this compound is not publicly available, this document leverages extensive data from well-characterized SOS1 inhibitors such as BAY-293, BI-3406, and MRTX0902 to provide a comprehensive framework for preclinical evaluation. This guide includes detailed experimental protocols, structured quantitative data for comparison, and visualizations of key signaling pathways and experimental workflows.

Introduction to SOS1 as a Pan-KRAS Target

KRAS is a central node in cellular signaling, cycling between an inactive GDP-bound state and an active GTP-bound state.[1][2] This cycle is tightly regulated, with GEFs like SOS1 promoting the exchange of GDP for GTP, leading to KRAS activation.[1][2][3] Oncogenic mutations in KRAS impair its intrinsic GTPase activity, locking it in a constitutively active state and driving downstream signaling pathways, most notably the RAF-MEK-ERK (MAPK) pathway, which promotes cell proliferation, survival, and differentiation.[3][4]

Targeting mutant KRAS directly has been challenging due to its high affinity for GTP and the lack of deep binding pockets.[5] SOS1 inhibitors offer an alternative, indirect approach to attenuating KRAS signaling. By binding to SOS1, these inhibitors prevent its interaction with KRAS, thereby blocking the loading of GTP and reducing the pool of active KRAS.[2][3] This mechanism is applicable to various KRAS mutants, making SOS1 inhibitors a "pan-KRAS" inhibitory strategy.[4][6]

Mechanism of Action of this compound

This compound is postulated to be a small molecule inhibitor that disrupts the protein-protein interaction between SOS1 and KRAS. By binding to a pocket on the catalytic domain of SOS1, this compound would allosterically prevent the binding of KRAS, thus inhibiting the nucleotide exchange process.[2][3] This leads to a decrease in the levels of active, GTP-bound KRAS and subsequent downregulation of the MAPK signaling cascade.

Quantitative Data Summary

The following tables summarize key quantitative data for well-characterized SOS1 inhibitors. These values provide a benchmark for evaluating the potency and efficacy of new compounds like this compound.

Table 1: Biochemical Potency of SOS1 Inhibitors

| Compound | Target | Assay | IC50 (nM) | Reference |

| BAY-293 | SOS1-KRAS Interaction | HTRF | 21 | [7] |

| BI-3406 | SOS1-KRAS Interaction | Biochemical Assay | 6 | [8] |

| MRTX0902 | SOS1-KRAS Interaction | HTRF | 13.8 (WT KRAS) | [9][10] |

| MRTX0902 | SOS1-KRAS Interaction | HTRF | 30.7 (KRAS G12C) | [9][10] |

Table 2: Cellular Activity of SOS1 Inhibitors

| Compound | Cell Line | KRAS Mutation | Assay | IC50 (µM) | Reference |

| BAY-293 | MIA PaCa-2 | G12C | Cell Viability | ~1 | [4] |

| BI-3406 | NCI-H358 | G12C | Cell Viability | 0.03 | [8] |

| MRTX0902 | NCI-H358 | G12C | Cell Viability | 0.01 | [10] |

Detailed Experimental Protocols

The following protocols are generalized from published studies on SOS1 inhibitors and can be adapted for the evaluation of this compound.

SOS1-KRAS Interaction Assay (HTRF)

This assay measures the ability of a compound to disrupt the interaction between SOS1 and KRAS in a biochemical setting.

Materials:

-

384-well low volume white plates

-

Recombinant human Tag1-SOS1 and Tag2-KRAS (specific mutant or wild-type)

-

GTP solution

-

Anti-Tag1-Terbium (Tb) and Anti-Tag2-XL665 antibodies

-

Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)

-

This compound and control compounds (e.g., DMSO, known SOS1 inhibitor)

Protocol:

-

Prepare serial dilutions of this compound and control compounds in assay buffer.

-

Dispense 2 µL of each compound dilution into the wells of a 384-well plate.

-

Prepare a mix of Tag1-SOS1 (e.g., 5 nM final concentration) and Tag2-KRAS pre-loaded with GTP (e.g., 20 nM final concentration) in assay buffer.

-

Add 4 µL of the protein mix to each well.

-

Prepare a detection mix containing Anti-Tag1-Tb (e.g., 1 nM final concentration) and Anti-Tag2-XL665 (e.g., 10 nM final concentration) in assay buffer.

-

Add 4 µL of the detection mix to each well.

-

Seal the plate and incubate at room temperature for 2 to 4 hours, protected from light.

-

Read the plate on an HTRF-compatible plate reader with excitation at 320 nm and emission at 620 nm (for Terbium) and 665 nm (for FRET signal).

-

Calculate the HTRF ratio (665 nm / 620 nm) and plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay assesses the anti-proliferative effect of this compound on cancer cell lines with different KRAS mutation statuses.

Materials:

-

KRAS mutant and wild-type cancer cell lines (e.g., MIA PaCa-2, NCI-H358, A549)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well white clear-bottom plates

-

This compound and control compounds

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Protocol:

-

Seed cells in 96-well plates at an appropriate density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of this compound and control compounds in complete medium.

-

Remove the old medium from the cell plates and add 100 µL of the compound dilutions to the respective wells.

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

Equilibrate the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Normalize the data to the DMSO-treated control wells and plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Western Blot Analysis for Pathway Modulation

This method is used to confirm the on-target effect of this compound by measuring the phosphorylation status of key proteins in the MAPK pathway.

Materials:

-

KRAS mutant cancer cell lines

-

This compound and control compounds

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ERK1/2, anti-ERK1/2, anti-SOS1, anti-Actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound for a specified time (e.g., 2, 6, or 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Clear the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST and apply the chemiluminescent substrate.

-

Capture the image using a digital imaging system and quantify the band intensities.

In Vivo Xenograft Tumor Model

This study evaluates the anti-tumor efficacy of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., athymic nude mice)

-

KRAS mutant cancer cell line (e.g., MIA PaCa-2)

-

Matrigel

-

This compound formulation for in vivo administration (e.g., in a solution of 0.5% methylcellulose)

-

Calipers for tumor measurement

Protocol:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 106 cells) mixed with Matrigel into the flank of each mouse.[9]

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm3).

-

Randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control to the mice daily via the appropriate route (e.g., oral gavage).

-

Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x length x width2).

-

Monitor the body weight of the mice as a measure of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics by western blot or immunohistochemistry).

-

Plot the average tumor volume over time for each group to assess the anti-tumor efficacy.

Conclusion

The inhibition of the SOS1-KRAS interaction is a compelling strategy for the development of pan-KRAS targeted therapies. This technical guide provides a comprehensive framework for the preclinical evaluation of novel SOS1 inhibitors like this compound. By following the detailed experimental protocols and utilizing the provided comparative data, researchers can effectively characterize the biochemical and cellular activity of new compounds, assess their mechanism of action, and evaluate their in vivo efficacy. The successful development of potent and selective SOS1 inhibitors holds the promise of a new class of therapeutics for patients with KRAS-driven cancers.

References

- 1. revvity.com [revvity.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. revvity.com [revvity.com]

- 4. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. blossombio.com [blossombio.com]

- 8. biorxiv.org [biorxiv.org]

- 9. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

Methodological & Application

Application Notes and Protocols for Sos1-IN-5: An In Vitro Assay for pERK Inhibition

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for an in vitro assay to determine the inhibitory effect of Sos1-IN-5 on the phosphorylation of Extracellular Signal-Regulated Kinase (ERK), a critical downstream effector in the RAS/MAPK signaling pathway. Son of Sevenless 1 (SOS1) is a guanine nucleotide exchange factor (GEF) that activates RAS proteins, leading to the activation of the RAF-MEK-ERK cascade.[1][2][3][4] Inhibitors of SOS1, such as this compound, are being investigated as potential therapeutics for cancers driven by RAS mutations.[1][3][5]

The following protocols and data provide a framework for assessing the potency and cellular activity of this compound by measuring the inhibition of ERK phosphorylation (pERK).

Signaling Pathway

The RAS/RAF/MEK/ERK signaling pathway is a crucial cascade that regulates cell proliferation, differentiation, and survival. SOS1 activates RAS by facilitating the exchange of GDP for GTP.[2][6] Activated, GTP-bound RAS then recruits and activates RAF kinases, which in turn phosphorylate and activate MEK kinases. MEK then phosphorylates ERK. Phosphorylated ERK (pERK) translocates to the nucleus to regulate gene expression. This compound is designed to inhibit the interaction between SOS1 and RAS, thereby preventing the activation of this downstream signaling cascade.

Quantitative Data Summary

While specific quantitative data for this compound is not publicly available, the following table summarizes the in vitro pERK inhibition and antiproliferative activities of other known SOS1 inhibitors. This data can serve as a reference for expected potency.

| Inhibitor | Cell Line | Assay Type | IC50 (pERK) | IC50 (Proliferation) | Reference |

| SOS1-IN-12 | K-562 | pERK Inhibition | 47 nM | Not Reported | [7] |

| SOS1-IN-13 | Not Specified | pERK Inhibition | 327 nM | Not Reported | [7] |

| SOS1-IN-18 | H358 | pERK Inhibition | 31 nM | 5 nM | [7] |

| SOS1-IN-21 | NCI-H358 | Proliferation | Not Reported | 16 nM | [6] |

| SOS1-IN-21 | Mia Paca-2 | Proliferation | Not Reported | 17 nM | [6] |

| BAY-293 (Compound 23) | K-562 | pERK Inhibition | ~50-100 nM | >1 µM | [1][3] |

| BI-3406 | NCI-H358 | pERK Inhibition | ~10-100 nM | >1 µM | [8] |

Experimental Protocol: In Vitro pERK Inhibition Assay

This protocol details the steps to measure the inhibition of ERK phosphorylation in a cellular context using Western blotting.

Materials and Reagents

-

Cell Line: A suitable cancer cell line with an active RAS/MAPK pathway (e.g., NCI-H358 [KRAS G12C], K-562 [BCR-ABL positive, wild-type KRAS], or HeLa).[1][9]

-

Cell Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

This compound: Prepare a stock solution (e.g., 10 mM in DMSO) and make serial dilutions in culture medium.

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Assay Reagent: BCA or Bradford reagent.

-

Primary Antibodies: Rabbit anti-pERK1/2 (Thr202/Tyr204) and Rabbit anti-Total ERK1/2.

-

Loading Control Antibody: Mouse anti-β-actin or anti-GAPDH.

-

Secondary Antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG.

-

Chemiluminescent Substrate: ECL Western Blotting Substrate.

-

SDS-PAGE gels and buffers.

-

PVDF or nitrocellulose membranes.

Experimental Workflow

Step-by-Step Procedure

-

Cell Seeding:

-

Plate cells (e.g., 5 x 10^5 cells/well) in 6-well plates.

-

Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in serum-free or complete culture medium. A typical concentration range to test would be from 1 nM to 10 µM.

-

Include a vehicle control (e.g., 0.1% DMSO).

-

Remove the culture medium from the cells and add the medium containing the different concentrations of this compound.

-

Incubate for the desired treatment time (e.g., 1, 6, or 24 hours).[9]

-

-

Cell Lysis:

-

Aspirate the treatment medium and wash the cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold lysis buffer to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations of all samples with lysis buffer.

-

Prepare samples for loading by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against pERK1/2 (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated anti-rabbit IgG secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Incubate the membrane with ECL substrate according to the manufacturer's protocol.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Stripping and Re-probing (Optional but Recommended):

-

To normalize pERK levels, the membrane can be stripped and re-probed for Total ERK and a loading control (β-actin or GAPDH).

-

Incubate the membrane in a stripping buffer.

-

Wash thoroughly and repeat the immunoblotting protocol starting from the blocking step with the next primary antibody.

-

Data Analysis

-

Quantify Band Intensity: Use image analysis software (e.g., ImageJ) to measure the intensity of the pERK, Total ERK, and loading control bands.

-

Normalization:

-

Normalize the pERK signal to the Total ERK signal for each sample.

-

Further normalize this ratio to the loading control to account for any loading inaccuracies.

-

-

Dose-Response Curve:

-

Plot the normalized pERK levels against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic regression model to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in pERK levels.

-

Logical Relationship Diagram

References

- 1. pnas.org [pnas.org]

- 2. cyrustx.com [cyrustx.com]

- 3. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS-SOS1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. SOS1 inhibition enhances the efficacy of and delays resistance to G12C inhibitors in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR–ABL–Positive Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Sos1-IN-5 in KRAS Mutant Cancer Cell Lines

For Research Use Only.

Introduction

KRAS is one of the most frequently mutated oncogenes in human cancers, including lung, colorectal, and pancreatic cancer. The KRAS protein functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. Oncogenic mutations in KRAS lock the protein in a constitutively active state, leading to uncontrolled cell proliferation and survival through hyperactivation of downstream signaling pathways, primarily the MAPK/ERK pathway.

Son of Sevenless 1 (SOS1) is a guanine nucleotide exchange factor (GEF) that plays a critical role in activating KRAS by facilitating the exchange of GDP for GTP.[1] Therefore, inhibiting the interaction between SOS1 and KRAS presents a promising therapeutic strategy to block aberrant signaling in KRAS-driven cancers.[1][2]

Sos1-IN-5 is a potent and selective small molecule inhibitor of SOS1. It is a pyrimidobicyclic derivative that disrupts the protein-protein interaction between SOS1 and KRAS, thereby preventing KRAS activation.[3] These application notes provide detailed protocols for utilizing this compound to study its effects on KRAS mutant cancer cell lines.

Disclaimer: Specific experimental data for this compound is limited in publicly available literature. The protocols and representative data provided herein are based on studies of analogous potent SOS1 inhibitors, such as BI-3406 and MRTX0902. Researchers should empirically determine the optimal conditions for their specific experimental setup.

Mechanism of Action

This compound functions by binding to a pocket on the SOS1 protein, which is adjacent to the KRAS binding site. This binding allosterically prevents the interaction between SOS1 and KRAS, thereby inhibiting the SOS1-mediated nucleotide exchange on KRAS.[4] This leads to a reduction in the levels of active, GTP-bound KRAS and subsequent downregulation of the downstream MAPK/ERK signaling pathway.[2][4]

Data Presentation

In Vitro Activity of Representative SOS1 Inhibitors

The following tables summarize the in vitro activity of well-characterized SOS1 inhibitors, BI-3406 and MRTX0902, in various KRAS mutant cancer cell lines. This data can serve as a reference for expected outcomes when using this compound.

Table 1: Anti-proliferative Activity of BI-3406 in KRAS Mutant Cell Lines (3D Assay)

| Cell Line | Cancer Type | KRAS Mutation | IC50 (nM) |

| NCI-H358 | Lung | G12C | 24 |

| A549 | Lung | G12S | 52 |

| DLD-1 | Colorectal | G13D | 36 |

| MIA PaCa-2 | Pancreatic | G12C | 16 |

Data adapted from Hofmann et al., Cancer Discovery, 2021.[5][6]

Table 2: Anti-proliferative Activity of MRTX0902 in KRAS-MAPK Pathway Mutant Cell Lines (3D Assay)

| Cell Line | Cancer Type | Mutation | IC50 (nM) |

| NCI-H358 | Lung | KRAS G12C | <250 |

| A549 | Lung | KRAS G12S | <250 |

| DLD-1 | Colorectal | KRAS G13D | <250 |

| NCI-H1975 | Lung | EGFR L858R/T790M | <250 |

| PC9 | Lung | EGFR ex19del | <250 |

Data adapted from Hallin et al., Cancer Discovery, 2022.[3]

Table 3: Inhibition of pERK by Representative SOS1 Inhibitors

| Inhibitor | Cell Line | KRAS Mutation | pERK IC50 (nM) |

| BI-3406 | NCI-H358 | G12C | 4 |

| BI-3406 | DLD-1 | G13D | 24 |

| MRTX0902 | MKN1 | KRAS WT (amplified) | 39.6 |

| MRTX0902 | NCI-H358 | G12C | <100 |

Data adapted from Hofmann et al., Cancer Discovery, 2021 and Hallin et al., Cancer Discovery, 2022.[3][5][6]

Experimental Protocols

Materials and Reagents

-

This compound: Store as a powder at -20°C. For cellular assays, prepare a stock solution in DMSO (e.g., 10 mM) and store at -80°C. Avoid repeated freeze-thaw cycles.

-

KRAS Mutant Cancer Cell Lines: (e.g., NCI-H358, A549, MIA PaCa-2, DLD-1). Culture in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Viability Reagent: (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).

-

Antibodies:

-

Primary antibodies: Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204), Rabbit anti-p44/42 MAPK (Erk1/2), Rabbit anti-SOS1, and Mouse anti-β-actin or anti-GAPDH.

-

Secondary antibodies: HRP-linked anti-rabbit IgG, HRP-linked anti-mouse IgG.

-

-

Lysis Buffer: (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

SDS-PAGE and Western Blotting Reagents.

-

KRAS Activation Assay Kit: (e.g., RAS G-LISA Activation Assay Kit, Cytoskeleton, Inc.).

Protocol 1: Cell Viability Assay (3D Spheroid Formation)

This protocol assesses the anti-proliferative effect of this compound on cancer cells grown in a 3D culture, which often better mimics the in vivo tumor environment.

-

Cell Seeding: Seed KRAS mutant cancer cells (e.g., 1,000-5,000 cells/well) in 100 µL of culture medium into ultra-low attachment 96-well plates.

-

Spheroid Formation: Incubate the plates for 3-4 days to allow for the formation of spheroids.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations to the wells. Include a DMSO vehicle control.

-

Incubation: Incubate the plates for an additional 7 to 14 days.

-

Viability Measurement:

-

Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the data to the DMSO control and plot the dose-response curves to determine the IC50 value.

Protocol 2: Western Blot for Phospho-ERK (pERK)

This protocol is used to determine the effect of this compound on the phosphorylation of ERK, a key downstream effector in the KRAS signaling pathway.

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours). Include a DMSO vehicle control.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.

-

Sample Preparation: Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein per lane on an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against pERK, total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize the pERK signal to the total ERK signal.

Protocol 3: KRAS Activation Assay (G-LISA)

This assay measures the levels of active, GTP-bound KRAS in cell lysates.

-

Cell Seeding and Treatment:

-

Seed cells in a suitable culture plate or flask.

-

Treat the cells with this compound at various concentrations for a defined period (e.g., 2 hours).

-

-

Cell Lysis: Lyse the cells according to the manufacturer's protocol for the KRAS activation assay kit.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

G-LISA Assay:

-

Follow the manufacturer's instructions for the G-LISA assay. This typically involves adding the cell lysates to a 96-well plate coated with a KRAS-GTP binding protein.

-

After incubation and washing steps, a specific antibody for KRAS is added, followed by a secondary antibody conjugated to HRP.

-

A colorimetric substrate is then added, and the absorbance is measured.

-

-

Data Analysis: The absorbance is proportional to the amount of active KRAS in the sample. Normalize the results to the total protein concentration.

Safety and Handling

This compound is intended for laboratory research use only. A Safety Data Sheet (SDS) should be consulted before handling.[5] Standard laboratory safety precautions should be followed, including wearing personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes.

Troubleshooting

-

Low or no effect on cell viability:

-

Confirm the activity of the this compound compound.

-

Increase the incubation time or concentration range.

-

Ensure the KRAS mutation in the cell line is dependent on SOS1 for signaling. Some KRAS mutations may be less sensitive to SOS1 inhibition.

-

-

Inconsistent Western blot results:

-

Ensure complete cell lysis and accurate protein quantification.

-

Optimize antibody concentrations and incubation times.

-

Use fresh lysis buffer with protease and phosphatase inhibitors.

-

-

High background in G-LISA assay:

-

Ensure thorough washing steps as per the manufacturer's protocol.

-

Optimize the amount of protein lysate used.

-

By following these protocols, researchers can effectively utilize this compound as a tool to investigate the role of the SOS1-KRAS interaction in the pathobiology of KRAS mutant cancers.

References

- 1. blossombio.com [blossombio.com]

- 2. gdch.app [gdch.app]

- 3. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]

- 4. reactionbiology.com [reactionbiology.com]

- 5. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pardon Our Interruption [opnme.com]

Application of Sos1-IN-5 in Lung Adenocarcinoma Xenograft Models: Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Son of Sevenless 1 (Sos1) is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins, pivotal signaling nodes that are frequently mutated in various cancers, including lung adenocarcinoma. The emergence of specific Sos1 inhibitors, such as the investigational compound Sos1-IN-5 and its analogs BI-3406 and MRTX0902, has opened new avenues for therapeutic intervention. These inhibitors function by disrupting the protein-protein interaction between Sos1 and KRAS, thereby preventing the exchange of GDP for GTP and locking KRAS in its inactive state. This mechanism is particularly synergistic with direct KRAS inhibitors, such as those targeting the KRAS G12C mutation, as Sos1 inhibition increases the pool of GDP-bound KRAS G12C, the specific target of these covalent inhibitors. This document provides detailed application notes and protocols for the use of Sos1 inhibitors in lung adenocarcinoma xenograft models based on preclinical studies.

Signaling Pathway

The diagram below illustrates the central role of Sos1 in the RAS signaling cascade and the mechanism of action for Sos1 inhibitors. Upon activation of receptor tyrosine kinases (RTKs), Sos1 is recruited to the plasma membrane where it facilitates the conversion of GDP-bound (inactive) RAS to GTP-bound (active) RAS. Active RAS then triggers downstream signaling pathways, such as the RAF-MEK-ERK (MAPK) pathway, promoting cell proliferation and survival. Sos1 inhibitors block the interaction between Sos1 and RAS, thus inhibiting this critical activation step.

Data Presentation

The following tables summarize quantitative data from preclinical studies investigating the efficacy of Sos1 inhibitors in lung adenocarcinoma xenograft models.

Table 1: Monotherapy Efficacy of Sos1 Inhibitors in Lung Adenocarcinoma Xenograft Models

| Cell Line | KRAS Mutation | Sos1 Inhibitor | Dosage | Treatment Duration | Tumor Growth Inhibition (TGI) | Reference |

| A549 | G12S | BI-3406 | 50 mg/kg, twice daily | 20-23 days | Significant TGI observed | [1][2] |

| MIA PaCa-2* | G12C | BI-3406 | 50 mg/kg, twice daily | 20-23 days | Significant TGI observed | [1][2] |

Note: MIA PaCa-2 is a pancreatic cancer cell line, but is frequently used in KRAS-targeted studies and provides relevant data.

Table 2: Combination Therapy Efficacy of Sos1 Inhibitors with KRAS G12C Inhibitors in Lung Adenocarcinoma Xenograft Models

| Cell Line | KRAS Mutation | Sos1 Inhibitor & Dosage | KRAS G12C Inhibitor & Dosage | Treatment Duration | Outcome | Reference |

| NCI-H2122 | G12C | BI-3406 (50 mg/kg) | Adagrasib (100 mg/kg) | 16 days | 106% TGI, -18% average tumor volume change | [3] |

| NCI-H2122 | G12C | TNO155 (SHP2i) (10 mg/kg) | Adagrasib (100 mg/kg) | 16 days | 104% TGI, -13% average tumor volume change | [3] |

| Various | G12C | MRTX0902 | Adagrasib | Not Specified | Augmented antitumor activity in 8 out of 12 models | [4] |

Experimental Protocols

The following are detailed protocols for conducting lung adenocarcinoma xenograft studies with Sos1 inhibitors, synthesized from multiple preclinical reports.

Cell Line and Culture

-

Cell Lines:

-

NCI-H2122: Human non-small cell lung cancer (NSCLC) cell line with a KRAS G12C mutation.

-

A549: Human lung adenocarcinoma cell line with a KRAS G12S mutation.

-

H358: Human lung adenocarcinoma cell line with a KRAS G12C mutation.

-

-

Culture Conditions: Cells should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Animal Models

-

Species and Strain: Female athymic nude mice (nu/nu) or other immunocompromised strains (e.g., NOD-scid gamma), 6-8 weeks old.

-

Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.

-

Housing: Mice should be housed in a pathogen-free environment with a 12-hour light/dark cycle and provided with food and water ad libitum.

Xenograft Implantation

-

Cell Preparation: Harvest cultured lung adenocarcinoma cells during their exponential growth phase. Resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel.

-

Injection: Subcutaneously inject 5 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL into the right flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

Randomization: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.

Drug Preparation and Administration

-

Sos1 Inhibitor (e.g., BI-3406):

-

KRAS G12C Inhibitor (e.g., Adagrasib):

-

Formulation: Formulate adagrasib in a suitable vehicle for oral gavage.

-

Dosage: A typical dose is 100 mg/kg, administered once daily.[3]

-

-

Administration: Administer the drugs orally via gavage for the duration of the study (e.g., 16-23 days). The control group should receive the vehicle only.

Endpoint Analysis

-

Tumor Growth: Continue to monitor tumor volume and body weight of the mice throughout the treatment period.

-

Euthanasia and Tumor Excision: At the end of the study, euthanize the mice and excise the tumors.

-

Pharmacodynamic Analysis:

-

A portion of the tumor can be flash-frozen in liquid nitrogen for Western blot analysis to assess the levels of phosphorylated ERK (p-ERK) and other downstream markers of the MAPK pathway.

-

Another portion of the tumor can be fixed in 4% paraformaldehyde and embedded in paraffin for immunohistochemical (IHC) analysis of proliferation markers (e.g., Ki67) and apoptosis markers (e.g., cleaved caspase-3).

-

Experimental Workflow Diagram

The following diagram outlines the typical workflow for a lung adenocarcinoma xenograft study involving a Sos1 inhibitor.

Conclusion

The use of Sos1 inhibitors, such as this compound and its analogs, represents a promising therapeutic strategy for lung adenocarcinoma, particularly in combination with direct KRAS inhibitors for tumors harboring KRAS mutations. The protocols and data presented here provide a comprehensive guide for researchers to design and execute preclinical studies to further evaluate the efficacy and mechanism of action of this class of compounds in relevant in vivo models. Careful adherence to these methodologies will ensure the generation of robust and reproducible data to inform clinical development.

References

- 1. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Co-targeting SOS1 enhances the antitumor effects of KRASG12C inhibitors by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Sos1-IN-5 Dose-Response Cell Viability Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sos1 (Son of Sevenless) is a critical guanine nucleotide exchange factor (GEF) that plays a pivotal role in cellular signaling pathways, primarily through the activation of the small GTPase RAS.[1][2] The RAS/MAPK pathway, which Sos1 helps to initiate, is fundamental in regulating cell proliferation, differentiation, migration, and apoptosis.[1] In many forms of cancer, this pathway is hyperactivated, often due to mutations in RAS, leading to uncontrolled cell growth.[2] Sos1 inhibitors, such as the hypothetical compound Sos1-IN-5, represent a promising therapeutic strategy by preventing the interaction between Sos1 and RAS, thereby inhibiting downstream signaling and cancer cell proliferation.[2][3]

This document provides detailed protocols for determining the dose-dependent effects of this compound on cancer cell viability. The described methodologies are essential for characterizing the potency of the inhibitor and understanding its therapeutic potential.

Signaling Pathway

The Sos1 protein is a key regulator of the RAS/MAPK signaling cascade. Upon stimulation of receptor tyrosine kinases (RTKs), Sos1 is recruited to the plasma membrane where it facilitates the exchange of GDP for GTP on RAS, leading to its activation.[2] Activated RAS then triggers a downstream phosphorylation cascade involving RAF, MEK, and ERK, ultimately resulting in the regulation of gene expression related to cell growth and survival.[3] this compound is designed to disrupt the initial step of this pathway by preventing the Sos1-RAS interaction.

Caption: Sos1-mediated RAS/MAPK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

A crucial step in preclinical pharmacology is the accurate measurement of a drug's potency in cell lines. The following protocol outlines a robust method for determining the dose-response curve and IC50 value of this compound using a cell viability assay.

Materials

-

Cancer cell line of interest (e.g., with KRAS mutation)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

This compound compound

-

Dimethyl sulfoxide (DMSO)

-

96-well clear-bottom cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Multichannel pipette

-

Plate reader capable of measuring luminescence

Protocol: Dose-Response Cell Viability Assay

This protocol is adapted from established methods for measuring cancer drug sensitivity.[4]

Day 1: Cell Seeding

-

Harvest and count cells using a hemocytometer or automated cell counter.

-

Dilute the cell suspension to the desired seeding density in complete culture medium. The optimal seeding density should be determined empirically to ensure cells are in the exponential growth phase at the end of the assay.

-

Using a multichannel pipette, seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.

-

Add 100 µL of sterile PBS or medium to the outer wells to minimize evaporation (edge effects).

-

Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.

Day 2: Drug Treatment

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in complete culture medium to create a range of 2x concentrated drug solutions. A typical 10-point dose-response curve might range from 100 µM to 0.5 nM (final concentrations).

-

Include a vehicle control (DMSO at the same final concentration as the highest drug concentration) and a no-treatment control.

-

Carefully remove the medium from the wells containing cells.

-

Add 100 µL of the 2x concentrated drug dilutions and controls to the appropriate wells.

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

Day 5: Cell Viability Measurement

-

Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence of each well using a plate reader.

Data Analysis

-

Subtract the average background luminescence (from wells with medium and reagent only) from all experimental values.

-

Normalize the data to the vehicle control wells, which represent 100% cell viability.

-

Plot the normalized cell viability (as a percentage) against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.

Caption: Experimental workflow for the this compound dose-response cell viability assay.

Data Presentation

The quantitative data from the dose-response experiments should be summarized in a clear and structured table to allow for easy comparison of the inhibitor's potency across different cell lines or experimental conditions.

| Cell Line | Genotype | This compound IC50 (nM) | 95% Confidence Interval |

| Cell Line A | KRAS G12C | 15.2 | 12.5 - 18.4 |

| Cell Line B | KRAS WT | > 10,000 | N/A |

| Cell Line C | KRAS G12D | 25.8 | 21.9 - 30.4 |

Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results for a compound named "this compound".

Conclusion

This application note provides a comprehensive guide for researchers to assess the dose-dependent effects of the Sos1 inhibitor, this compound, on cancer cell viability. By following the detailed protocols for cell-based assays and data analysis, investigators can accurately determine the potency of this and other similar compounds. The provided diagrams of the signaling pathway and experimental workflow offer a clear visual representation of the underlying biological context and the practical steps involved. These methodologies are foundational for the preclinical evaluation of novel targeted therapies aimed at the RAS/MAPK pathway.

References

Application Notes and Protocols for Assessing Sos1-IN-5 Target Engagement

For Researchers, Scientists, and Drug Development Professionals